

UCK2 Inhibitor-3 (CAS: 2376687-49-7): A Technical Guide

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Compound of Interest		
Compound Name:	UCK2 Inhibitor-3	
Cat. No.:	B12390530	Get Quote

This technical guide provides an in-depth overview of **UCK2 Inhibitor-3**, a small molecule inhibitor of Uridine-Cytidine Kinase 2 (UCK2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental methodologies, and an exploration of its mechanism of action and relevant signaling pathways.

Core Compound Information

UCK2 Inhibitor-3, with the CAS number 2376687-49-7, is a non-competitive inhibitor of the enzyme Uridine-Cytidine Kinase 2 (UCK2).[1][2][3][4] UCK2 is a critical enzyme in the pyrimidine salvage pathway, which is essential for the synthesis of nucleotides, particularly in rapidly dividing cells such as cancer cells and virus-infected cells.[1]



Property	Value	
CAS Number	2376687-49-7	
Molecular Formula	C19H13BrFN5O2S	
Molecular Weight	474.31 g/mol	
IUPAC Name	N-(4-bromophenyl)-2-[[1-(4-fluorophenyl)-4-oxo- 5H-pyrazolo[5,4-d]pyrimidin-6- yl]sulfanyl]acetamide	
SMILES	C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3 C4=CC=C(C=C4)F)C(=O)N2)Br	
Synonyms CHEMBL4553820, HY-148396		

Quantitative Bioactivity Data

UCK2 Inhibitor-3 has been characterized by its inhibitory activity against UCK2 and other off-target enzymes. The following table summarizes the key quantitative metrics reported for this compound.

Target	Metric	Value (μM)	Notes
UCK2	IC50	16.6	Non-competitive inhibition.
UCK2	Ki	13	Non-competitive with Uridine.
UCK2	Ki	12	Non-competitive with ATP.
DNA Polymerase eta	IC50	56	Off-target activity.
DNA Polymerase kappa	IC50	16	Off-target activity.

At a concentration of 50 μ M, **UCK2 Inhibitor-3** has been shown to inhibit UCK2 at a rate of 31.3%.



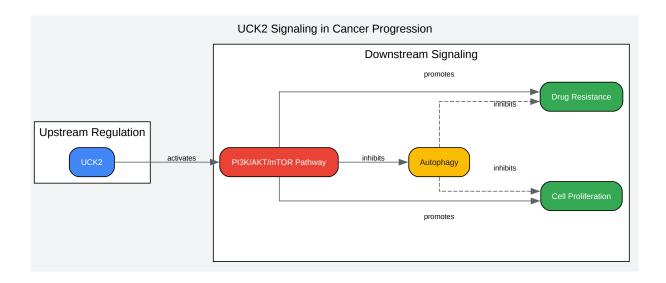
Mechanism of Action and Signaling Pathways

UCK2 Inhibitor-3 functions as a non-competitive inhibitor of UCK2, meaning it binds to a site on the enzyme distinct from the active site for either uridine or ATP. This allosteric inhibition reduces the catalytic efficiency (kcat) of the enzyme without affecting its substrate binding affinity (KM). Structural analyses have revealed that this inhibitor binds at the inter-subunit interface of the homotetrameric UCK2 enzyme.

The inhibition of UCK2 disrupts the pyrimidine salvage pathway, which is a critical source of nucleotides for DNA and RNA synthesis. In many cancer cells and virus-infected cells, there is an increased reliance on this pathway. Furthermore, the pyrimidine salvage pathway, with UCK2 as a key enzyme, can compensate for the inhibition of the de novo pyrimidine synthesis pathway. A rate-limiting enzyme in the de novo pathway is dihydroorotate dehydrogenase (DHODH). Therefore, the dual inhibition of both DHODH and UCK2 presents a promising strategy for antiviral and anticancer therapies.

Recent studies have also implicated UCK2 in the regulation of key signaling pathways involved in cancer progression. UCK2 has been shown to promote the progression of intrahepatic cholangiocarcinoma (iCCA) and desensitize these cancer cells to cisplatin treatment by activating the PI3K/AKT/mTOR signaling pathway and subsequently inhibiting autophagy. In hepatocellular carcinoma (HCC), targeting UCK2 has been found to inhibit tumor progression and enhance the immune response, partly through the regulation of the mTOR signaling pathway.





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Caption: UCK2 activates the PI3K/AKT/mTOR pathway, leading to cancer progression.

Experimental Protocols

While a specific, detailed protocol for experiments using **UCK2 Inhibitor-3** is not publicly available, a general methodology for a continuous enzyme assay for UCK2 has been described and can be adapted.

Objective: To determine the inhibitory activity of **UCK2 Inhibitor-3** on UCK2.

Principle: This is a coupled enzyme assay. The activity of UCK2 is coupled to the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The consumption of NADH by LDH is monitored by the decrease in absorbance at 340 nm.

Materials:

Recombinant human UCK2 enzyme



- UCK2 Inhibitor-3 (dissolved in DMSO)
- Uridine
- ATP
- Phosphoenolpyruvate (PEP)
- NADH
- Pyruvate Kinase (PK)
- Lactate Dehydrogenase (LDH)
- Assay Buffer (e.g., Tris-HCl with MgCl2 and KCl)
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare Reagent Mix: Prepare a master mix containing assay buffer, uridine, ATP, PEP,
 NADH, PK, and LDH.
- Compound Preparation: Prepare serial dilutions of UCK2 Inhibitor-3 in DMSO. Further
 dilute in the assay buffer to the desired final concentrations. Include a DMSO-only control.
- Assay Initiation:
 - Add the diluted **UCK2 Inhibitor-3** or DMSO control to the wells of the 96-well plate.
 - Add the reagent mix to all wells.
 - Initiate the reaction by adding the UCK2 enzyme to all wells.
- Data Acquisition: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C).



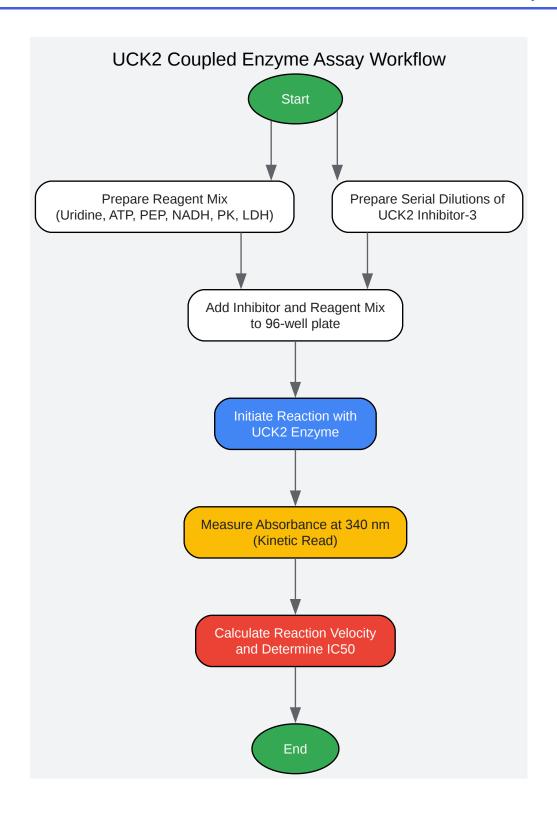




• Data Analysis:

- Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.
- Plot the reaction velocity against the inhibitor concentration.
- Fit the data to a suitable dose-response curve to determine the IC50 value.





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Caption: A workflow diagram for the UCK2 coupled enzyme assay.

Conclusion



UCK2 Inhibitor-3 is a valuable research tool for studying the pyrimidine salvage pathway and its role in various diseases. Its non-competitive mechanism of action and well-characterized inhibitory profile against UCK2 make it a suitable probe for investigating the biological consequences of UCK2 inhibition. Further research into its efficacy in combination with DHODH inhibitors and its effects on signaling pathways such as PI3K/AKT/mTOR will be crucial in elucidating its full therapeutic potential.

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